Folitixorin
Folitixorin
Folitixorin, also known as ANX-510, is a methylenetetrahydrofolic acid and a member of benzamides. It is a conjugate acid of a 5,10-methylenetetrahydrofolate(2-). Folitixorin is cofactor in several biochemical reactions. Folitixorin stabilizes the covalent binding of the fluorouracil metabolite 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) to its target enzyme, thymidylate synthase, which results in inhibition of thymidylate synthase, depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, and tumor cell death. Folitixorin was studied in clinical trials for the treatment of breast cancer, metastatic colorectal cancer and for the treatment of advanced pancreatic cancer. Folitixorin had been granted orphan drug status for the treatment of pancreatic cancer in both the U.S. and EU. However, further development of this drug was discontinued.
Brand Name:
Vulcanchem
CAS No.:
3432-99-3
VCID:
VC0519053
InChI:
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1
SMILES:
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula:
C20H23N7O6
Molecular Weight:
457.4 g/mol
Folitixorin
CAS No.: 3432-99-3
Inhibitors
VCID: VC0519053
Molecular Formula: C20H23N7O6
Molecular Weight: 457.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 3432-99-3 |
---|---|
Product Name | Folitixorin |
Molecular Formula | C20H23N7O6 |
Molecular Weight | 457.4 g/mol |
IUPAC Name | (2S)-2-[[4-(3-amino-1-oxo-4,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 |
Standard InChIKey | QYNUQALWYRSVHF-ABLWVSNPSA-N |
Isomeric SMILES | C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance | Solid powder |
Density | 1.75±0.1 g/cm3(Predicted) |
Description | Folitixorin, also known as ANX-510, is a methylenetetrahydrofolic acid and a member of benzamides. It is a conjugate acid of a 5,10-methylenetetrahydrofolate(2-). Folitixorin is cofactor in several biochemical reactions. Folitixorin stabilizes the covalent binding of the fluorouracil metabolite 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) to its target enzyme, thymidylate synthase, which results in inhibition of thymidylate synthase, depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, and tumor cell death. Folitixorin was studied in clinical trials for the treatment of breast cancer, metastatic colorectal cancer and for the treatment of advanced pancreatic cancer. Folitixorin had been granted orphan drug status for the treatment of pancreatic cancer in both the U.S. and EU. However, further development of this drug was discontinued. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ANX-510;Folitixorin;5,10-METHYLENETETRAHYDROFOLICACID;N5,N10-Methyl- enetetrahydrofolic Acid;Folitixorin (Mixture of Diastereomers);Folitixorin (~80%) (Mixture of Diastereomers);N5,N10-MethylenetetrahydropteroylglutaMic Acid;(+)-5,10-Methylene-5,6,7,8-tetrahydrofolic Acid;N-[4-(3-AMino-1,2,5,6,6a,7-hexahydro-1-oxoiMidazo[1,5-f]pteridin-8(9H)-yl)benzoyl]-L-glutaMic Acid;L-GlutaMic acid, N-[4-(3-aMino-1,2,5,6,6a,7-hexahydro-1-oxoiMidazo[1,5-f]pteridin-8(9H)-yl)benzoyl]- |
Reference | 1. Wright JE, Pardo M, Sayeed-Shah U, Alperin W, Rosowsky A. Leucovorin and folic acid regimens for selective expansion of murine 5,10-methylenetetrahydrofolate pools. Biochem Pharmacol. 1995 Mar 1;49(5):677-85. doi: 10.1016/0006-2952(94)00507-i. PMID: 7534077. 2. Sobti P, Rothenberg SP, Quadros EV. Radioenzymatic assay for reductive catalysis of N(5)N(10)-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. J Biochem Biophys Methods. 2000 Nov 20;46(1-2):11-20. doi: 10.1016/s0165-022x(00)00122-6. PMID: 11086190. 3. Pauszek RF 3rd, Kodali G, Stanley RJ. Excited state electronic structures of 5,10-methenyltetrahydrofolate and 5,10-methylenetetrahydrofolate determined by Stark spectroscopy. J Phys Chem A. 2014 Sep 18;118(37):8320-8. doi: 10.1021/jp501143u. Epub 2014 May 21. PMID: 24814224. 4. Carlsson G, Hafström LO, Spears CP, Gustavsson B, Larsson PA. 5-fluorouracil (5-FU) and 5,10-methylene tetrahydrofolate (5,10-CH2FH4) as adjuvant therapy in an experimental rodent colon carcinoma model. Anticancer Res. 1997 Sep-Oct;17(5A):3671-4. PMID: 9413221. 5. Pellino AM, Danenberg PV. Evidence from chemical degradation studies for a covalent bond from 5-fluoro-2'-deoxyuridylate to N-5 of tetrahydrofolate in the ternary complex of thymidylate synthetase-5-fluoro-2'-deoxyuridylate-5,10-methylenetetrahydrofolate. J Biol Chem. 1985 Sep 15;260(20):10996-1000. PMID: 3928628. |
PubChem Compound | 108194 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume